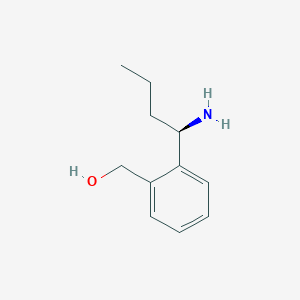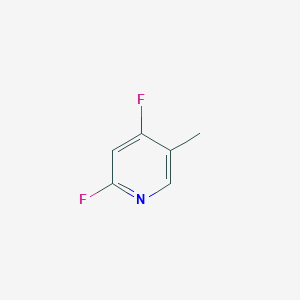![molecular formula C11H9FO2 B13038347 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)bicyclo[110]butane-1-carboxylic acid is a compound characterized by its unique bicyclic structure, which includes a fluorophenyl group attached to a bicyclo[110]butane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)bicyclo[110]butane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be reacted with 4-fluorobenzoyl chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug design .
類似化合物との比較
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
Bicyclo[1.1.0]butyl sulfoxide:
Uniqueness
3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to its combination of a highly strained bicyclic core and a fluorophenyl group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H9FO2 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC名 |
3-(4-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)10-5-11(10,6-10)9(13)14/h1-4H,5-6H2,(H,13,14) |
InChIキー |
SILVEZIRZXTQNU-UHFFFAOYSA-N |
正規SMILES |
C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)





![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)

